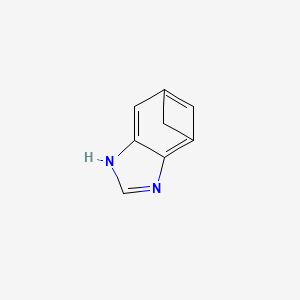

4,6-Methano-1H-benzimidazole(9CI)

Description

Structure

3D Structure

Properties

CAS No. |

210-48-0 |

|---|---|

Molecular Formula |

C8H6N2 |

Molecular Weight |

130.15 g/mol |

IUPAC Name |

3,5-diazatricyclo[6.1.1.02,6]deca-1,3,6,8-tetraene |

InChI |

InChI=1S/C8H6N2/c1-5-2-6(1)8-7(3-5)9-4-10-8/h1,3-4H,2H2,(H,9,10) |

InChI Key |

CKANYSIEAFEWDS-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC1=C3C(=C2)NC=N3 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for 4,6 Methano 1h Benzimidazole 9ci Scaffolds

Retrosynthetic Analysis and Key Precursors for Bridged Benzimidazoles

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For a complex structure like 4,6-Methano-1H-benzimidazole, this approach is crucial for identifying strategic bond disconnections and key precursors.

The most logical retrosynthetic disconnection breaks the C-N bonds of the imidazole (B134444) ring. This deconstruction leads to two primary building blocks: a one-carbon (C1) electrophilic synthon and a bridged aromatic diamine. The central and most critical precursor identified through this analysis is a bridged ortho-phenylenediamine derivative, such as a diaminobicyclo[2.2.1]heptane system. The C1 synthon can be derived from various reagents like formic acid, aldehydes, or their equivalents.

Key Precursors for 4,6-Methano-1H-benzimidazole:

Bridged Diamine: The synthesis of the benzimidazole (B57391) core is fundamentally dependent on the availability of the corresponding bridged ortho-phenylenediamine. The methano bridge, specifically, points to precursors derived from bicyclo[2.2.1]heptane.

One-Carbon Source: The second component for constructing the imidazole ring is a reagent that can provide a single carbon atom. Common sources include formic acid, aldehydes (for 2-substituted derivatives), or orthoesters.

This analysis highlights that the primary synthetic challenge often lies in the preparation of the sterically demanding and functionally dense bridged diamine precursor.

Classical Condensation and Cyclization Approaches

Traditional methods for benzimidazole synthesis have been adapted for the creation of bridged analogs. These reactions, while established, often require harsh conditions which can be a limitation for complex, strained molecules.

The Phillips-Ladenburg reaction is a cornerstone of benzimidazole synthesis, involving the condensation of an o-phenylenediamine (B120857) with a carboxylic acid, typically in the presence of a mineral acid like 4N HCl. colab.wsadichemistry.com Good yields are generally obtained with aliphatic acids, though aromatic acids may require higher temperatures in sealed vessels. colab.wsadichemistry.com For the synthesis of the parent 4,6-Methano-1H-benzimidazole, the bridged diamine would be condensed with formic acid.

The Weidenhagen reaction offers an alternative route using aldehydes or ketones as the C1 source instead of carboxylic acids. researchgate.netsemanticscholar.org This reaction is often carried out in the presence of an oxidizing agent, such as a copper(II) salt, to facilitate the final cyclization and aromatization step. researchgate.netsemanticscholar.org The choice between the Phillips-Ladenburg and Weidenhagen methods often depends on the desired substituent at the 2-position of the benzimidazole core.

To improve efficiency, reduce waste, and simplify procedures, one-pot synthetic protocols have become increasingly popular. These methods combine multiple reaction steps into a single operation without isolating intermediates. Several one-pot approaches for benzimidazole synthesis are adaptable to bridged systems.

A prominent one-pot, three-component method involves the reaction of a benzo-1,2-quinone, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate. nih.gov This reaction can be catalyzed by transition metals such as iron(III) chloride to promote the domino C-N bond formation and cyclization, yielding benzimidazole derivatives in high yields under mild conditions. nih.gov Applying this to the target scaffold would involve a bridged bicyclic dione (B5365651) as the starting quinone equivalent. Other protocols utilize different catalysts or solvent-free conditions to achieve green and efficient synthesis. umich.edurhhz.net

| Method | Precursors | Catalyst/Conditions | Key Features |

| Iron-Catalyzed Domino Reaction | Benzo-1,2-quinone, Aldehyde, Ammonium Acetate | FeCl₃ or Fe(III) Porphyrin, EtOH, Room Temp to 80 °C | High selectivity; mild conditions; proceeds via domino C-N bond formation. nih.gov |

| Solvent-Free Grinding | o-Phenylenediamine, Organic Acid or Aldehyde | NH₄Cl (catalytic), 140 °C | Green synthesis; high atom economy; simple procedure. umich.edu |

| Bismuth Nitrate Catalysis | o-Phenylenediamine, Aromatic Aldehyde | Bismuth Nitrate, EtOH, Ambient Temperature | Fast reactions; excellent yields; uses an inexpensive and non-toxic catalyst. rhhz.net |

Catalytic Methodologies in 4,6-Methano-1H-benzimidazole (9CI) Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance under mild conditions. The synthesis of benzimidazoles, including bridged variants, has significantly benefited from these advancements.

Transition metal catalysis provides powerful tools for forming the C-N bonds essential for the imidazole ring. Intramolecular cross-coupling reactions are particularly relevant for constructing complex heterocyclic systems.

One of the most utilized methods is the copper-catalyzed intramolecular Ullmann N-arylation. rsc.org This reaction typically involves the cyclization of an N-(2-haloaryl)amidine or a related substrate. For a bridged system, a precursor such as a 2-bromo-3-aminobicycloalkane derivative could be functionalized and then cyclized using a copper(I) catalyst to form the fused benzimidazole ring. Mechanistic studies show these reactions proceed through defined copper(I) intermediates, with the choice of ligand and base being critical for catalytic efficiency. rsc.org

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages in terms of mild reaction conditions and high selectivity. Several homogeneous systems have been developed for benzimidazole synthesis.

A notable example is the acceptorless dehydrogenative coupling (ADC) of aromatic diamines with primary alcohols, catalyzed by a phosphine-free tridentate NNS ligand-derived manganese(I) complex. organic-chemistry.org This reaction forms the benzimidazole ring by first oxidizing the alcohol to an aldehyde in situ, which then condenses with the diamine, followed by cyclization and aromatization, releasing hydrogen gas as the only byproduct. Such a method is highly atom-economical and could be applied to the synthesis of 2-substituted 4,6-methano-1H-benzimidazoles from a bridged diamine and an appropriate alcohol.

| Catalyst System | Reaction Type | Substrates | Key Features |

| Manganese(I) Complex | Acceptorless Dehydrogenative Coupling | Aromatic Diamine, Primary Alcohol | Homogeneous catalysis; highly atom-economical; selective for 2-substituted benzimidazoles. organic-chemistry.org |

| Copper(I) Iodide/Ligand | Intramolecular N-Arylation | N-(2-bromoaryl)amidines | Forms the imidazole ring via C-N coupling; mechanism involves soluble copper intermediates. rsc.org |

| Iron(III)-Porphyrin | One-Pot Domino Reaction | Benzo-1,2-quinone, Aldehyde, NH₄OAc | Homogeneous catalysis with high selectivity and mild conditions. nih.gov |

Transition Metal-Catalyzed Cycloaddition and Coupling Reactions

Heterogeneous Catalysis with Nanoparticle Systems (e.g., Fe3O4, ZnO)

The use of heterogeneous catalysts, particularly nanoparticle systems, has gained significant traction in organic synthesis due to their high catalytic activity, large surface area, and ease of recovery and recyclability. semanticscholar.orgaip.org These attributes align well with the principles of green chemistry.

Fe3O4 Nanoparticles: Magnetite (Fe3O4) nanoparticles have emerged as an efficient and magnetically separable catalyst for benzimidazole synthesis. aip.orgresearchgate.net In a typical procedure, o-phenylenediamine or its derivatives are condensed with aromatic aldehydes in the presence of Fe3O4 nanoparticles. aip.orgresearchgate.net The reaction proceeds under mild conditions, often at room temperature, and the catalyst can be easily removed from the reaction mixture using an external magnet, allowing for multiple reuse cycles without a significant loss of activity. aip.orgresearchgate.net For the synthesis of 4,6-Methano-1H-benzimidazole, this would involve reacting bicyclo[2.2.1]heptane-2,3-diamine with an appropriate aldehyde in the presence of Fe3O4 nanoparticles. The magnetic nature of the catalyst simplifies the work-up process, a significant advantage over homogeneous catalysts. aip.orgsci-hub.st

ZnO Nanoparticles: Zinc oxide nanoparticles (ZnO-NPs) have also been successfully employed as a recyclable and effective catalyst for the synthesis of benzimidazole derivatives. semanticscholar.orgnih.govtandfonline.com The condensation of o-phenylenediamines with aldehydes or formic acid in the presence of ZnO-NPs affords the corresponding benzimidazoles in high yields and with short reaction times. nih.govtandfonline.com The catalyst's high reactivity is attributed to its surface properties. tandfonline.com ZnO-NPs can be synthesized via a sol-gel method and have been shown to be reusable for multiple reaction cycles. semanticscholar.org A photochemical approach using a W–ZnO@NH2–CBB nanocomposite has also been reported for benzimidazole synthesis under UV-visible light, highlighting the versatility of ZnO-based systems. nih.gov

Table 1: Comparison of Fe3O4 and ZnO Nanoparticle-Catalyzed Benzimidazole Synthesis

| Catalyst | Typical Precursors | Reaction Conditions | Advantages |

|---|---|---|---|

| Fe3O4 Nanoparticles | o-phenylenediamine, aromatic aldehydes | Room temperature, ethanol | Magnetically separable, high reusability, mild conditions aip.orgresearchgate.net |

| ZnO Nanoparticles | o-phenylenediamine, aldehydes/formic acid | 70°C, solvent-free or ethanol | High yields, short reaction times, recyclable, can be used in photochemical synthesis semanticscholar.orgnih.govtandfonline.com |

Lewis Acid-Mediated Transformations

Lewis acids are highly effective catalysts for the synthesis of benzimidazoles, promoting the condensation reaction between o-phenylenediamines and carbonyl compounds or their equivalents. mdpi.comresearchgate.net A variety of Lewis acids have been investigated, offering a range of activities and substrate compatibilities.

Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) has been identified as a particularly efficient and environmentally friendly Lewis acid catalyst for these transformations. nih.govbeilstein-journals.org It can be used in catalytic amounts (as low as 1 mol%) to promote the reaction between o-phenylenediamines and aldehydes, often under solvent-free or aqueous conditions. nih.govmdpi.com This method is characterized by very short reaction times, often just a few minutes, and high yields of the desired benzimidazole products. mdpi.com The selectivity of the reaction to form either 2-substituted or 1,2-disubstituted benzimidazoles can be controlled by the reaction conditions and the presence of the catalyst. nih.govbeilstein-journals.org Other metal salts such as ZrCl4, SnCl4·5H2O, TiCl4, and HfCl4 have also demonstrated high catalytic activity. mdpi.comresearchgate.net

Organocatalytic and Biocatalytic Approaches

Organocatalysis: This branch of catalysis utilizes small organic molecules to accelerate chemical reactions and has been successfully applied to the synthesis of chiral benzimidazole derivatives. thieme-connect.comthieme-connect.com For instance, L-prolinamide has been shown to be an effective organocatalyst for the stereoselective aldol (B89426) addition of N1-benzimidazolyl acetaldehyde (B116499) with cyclic ketones, producing chiral benzimidazole derivatives with high enantiomeric excess and diastereoselectivity. thieme-connect.com This approach offers a pathway to enantiomerically pure benzimidazoles, which is of significant interest in medicinal chemistry. thieme-connect.comresearchgate.net

Green Chemistry Principles in the Synthesis of 4,6-Methano-1H-benzimidazole (9CI)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comchemmethod.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like benzimidazoles. mdpi.comnih.gov

Solvent-Free and Microwave-Assisted Syntheses

Solvent-Free Synthesis: Conducting reactions without a solvent, or under neat conditions, is a cornerstone of green chemistry as it reduces waste and simplifies purification. The synthesis of benzimidazoles has been successfully achieved under solvent-free conditions, often by simply grinding the reactants together followed by heating. umich.edumdpi.com This method has been applied to the condensation of o-phenylenediamine with both organic acids and aldehydes, resulting in good yields and high atom economy. umich.edu The use of a ball milling technique, another solvent-free approach, has also been reported for the efficient synthesis of benzimidazoles. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. benthamdirect.comscispace.comarkat-usa.org The microwave-assisted synthesis of benzimidazoles can be performed with or without a catalyst and often under solvent-free conditions. mdpi.combenthamdirect.comarkat-usa.org For example, the reaction of o-phenylenediamines with aldehydes can be completed in as little as 5-10 minutes with excellent yields (94-98%) under microwave irradiation without a catalyst. benthamdirect.com When combined with a catalyst like Er(OTf)3, microwave-assisted synthesis can provide quantitative yields in a very short time frame. mdpi.com

Table 2: Green Synthetic Approaches to Benzimidazoles

| Method | Key Features | Advantages |

|---|---|---|

| Solvent-Free Synthesis | Grinding or ball milling of reactants, heating | High atom economy, reduced waste, simple procedure umich.edumdpi.com |

| Microwave-Assisted Synthesis | Rapid heating, can be catalyst-free | Drastically reduced reaction times, high yields, cleaner reactions benthamdirect.comarkat-usa.orgtandfonline.com |

Environmentally Benign Catalysis

The use of environmentally benign catalysts is a key aspect of green chemistry. This includes the use of recyclable heterogeneous catalysts like the Fe3O4 and ZnO nanoparticles discussed earlier, as well as catalysts that are non-toxic and derived from abundant materials. nih.govmdpi.combenthamdirect.com

Zeolites, which are crystalline aluminosilicates, have been used as efficient and reusable catalysts for the synthesis of 2-aryl-1H-benzimidazoles. scispace.com Their porous structure and acidic sites facilitate the condensation reaction. Other examples of environmentally friendly catalysts include erbium(III) triflate, which can be used in small quantities and often in aqueous media, and deep eutectic solvents (DES), which can act as both the solvent and a reactant, offering a highly sustainable reaction environment. nih.govnih.gov The use of such catalysts minimizes the environmental impact of the synthetic process. researchgate.net

Functionalization and Derivatization Strategies of the 4,6-Methano-1H-benzimidazole (9CI) Core

Once the 4,6-Methano-1H-benzimidazole core is synthesized, it can be further modified to create a diverse range of derivatives. The benzimidazole ring system offers several positions for functionalization, primarily the N-1 and C-2 positions, as well as the benzene (B151609) ring.

N-1 Functionalization: The nitrogen atom at the 1-position can be readily alkylated or arylated using various electrophiles in the presence of a base. This allows for the introduction of a wide variety of substituents, which can significantly influence the biological activity of the resulting molecule. thieme-connect.comthieme-connect.com

C-2 Functionalization: The C-2 position is another key site for derivatization. One common method involves the initial synthesis of a 2-substituted benzimidazole, for example, by using a substituted aldehyde in the initial condensation step. nih.gov Alternatively, direct C-H functionalization of the benzimidazole core at the C-2 position has been achieved using transition metal catalysis, offering a more atom-economical approach to introduce aryl or vinyl groups. researchgate.net

Functionalization of the Benzene Ring: The benzene portion of the benzimidazole scaffold can also be functionalized, typically through electrophilic aromatic substitution reactions. However, the directing effects of the fused imidazole ring must be considered. More modern approaches involve transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or borylation-cross-coupling sequences, which can be used to introduce a wide range of functional groups at specific positions on the benzene ring, provided a suitable halo-substituted precursor is available. researchgate.net A ruthenium-catalyzed C-H functionalization of 2-arylbenzimidazoles has also been developed, leading to the formation of polycyclic N-heterocycles. acs.org

Substitution Reactions on the Benzimidazole Ring and the Methano Bridge

Post-Synthetic Modification and Diversification

There is a lack of specific published methods for the post-synthetic modification and diversification of the 4,6-Methano-1H-benzimidazole (9CI) core. General strategies for modifying benzimidazole scaffolds often involve N-functionalization of the imidazole ring or palladium-catalyzed cross-coupling reactions on halogenated derivatives. rsc.org The applicability of these methods to the 4,6-methano-bridged system has not been reported.

Advanced Spectroscopic and Diffraction-Based Structural Elucidation of 4,6-Methano-1H-benzimidazole (9CI) Is Not Possible with Currently Available Data

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available experimental data for the specific chemical compound 4,6-Methano-1H-benzimidazole (9CI). The structural elucidation of this molecule, as outlined in the requested article format, requires specific spectroscopic and diffraction data which could not be located.

The inquiries for one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, solid-state NMR, vibrational spectroscopy (FT-IR, Raman), mass spectrometry, and Ultraviolet-Visible (UV-Vis) spectroscopy for 4,6-Methano-1H-benzimidazole (9CI) did not yield any relevant results. The search was conducted across a wide range of scientific databases and repositories.

While a significant amount of data exists for the parent compound, benzimidazole, and its various other derivatives, this information is not applicable to the unique bridged structure of 4,6-Methano-1H-benzimidazole. The introduction of the methano bridge between the 4 and 6 positions of the benzimidazole ring would significantly alter its electronic and structural properties, rendering data from other benzimidazoles unsuitable for substitution.

Therefore, the generation of a scientifically accurate article focusing solely on the advanced spectroscopic and diffraction-based structural elucidation of 4,6-Methano-1H-benzimidazole (9CI) is not feasible at this time due to the absence of the necessary primary research data.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 4,6 Methano 1h Benzimidazole 9ci

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

X-ray diffraction is the gold standard for determining the atomic and molecular structure of a crystalline solid. This technique relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern provides detailed information about the arrangement of atoms, allowing for the precise determination of molecular geometry and intermolecular interactions within the crystal.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of a single crystal, researchers can determine the absolute configuration of chiral centers and conduct a thorough conformational analysis.

For 4,6-Methano-1H-benzimidazole, a single crystal X-ray diffraction study would be instrumental in:

Confirming the Connectivity: Unequivocally verifying the covalent framework and the presence of the methano bridge.

Determining Molecular Geometry: Providing precise bond lengths and angles for the entire molecule.

Elucidating Conformation: Detailing the puckering of the bicyclic system induced by the methano bridge and the relative orientation of the imidazole (B134444) and benzene (B151609) rings.

Analyzing Intermolecular Interactions: Identifying and characterizing hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the crystal packing.

Currently, there are no published reports or database entries containing the single crystal X-ray diffraction data for 4,6-Methano-1H-benzimidazole. The table below illustrates the type of crystallographic data that would be obtained from such a study, based on general knowledge of benzimidazole (B57391) derivatives.

| Crystallographic Parameter | Expected Data for 4,6-Methano-1H-benzimidazole (Hypothetical) |

| Chemical Formula | C8H8N2 |

| Formula Weight | 132.16 g/mol |

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (molecules per unit cell) | e.g., 4 or 8 |

| Density (calculated) | g/cm³ |

| R-factor | - |

| Data Collection Temperature | K |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the purity of a solid sample. It involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline material.

In the context of 4,6-Methano-1H-benzimidazole, PXRD would be valuable for:

Phase Identification: Comparing the experimental diffraction pattern to a calculated pattern from single crystal data (if available) to confirm the bulk material's identity.

Purity Assessment: Detecting the presence of any crystalline impurities or different polymorphic forms.

Lattice Parameter Refinement: Obtaining accurate unit cell parameters for a known crystalline phase.

As with single crystal data, there is no publicly available powder X-ray diffraction data for 4,6-Methano-1H-benzimidazole. A typical PXRD data table would list the observed 2θ angles, d-spacings, and relative intensities of the diffraction peaks.

| 2θ (°) (Hypothetical) | d-spacing (Å) (Hypothetical) | Relative Intensity (%) (Hypothetical) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.0 | 4.23 | 80 |

| 25.8 | 3.45 | 60 |

| 28.3 | 3.15 | 30 |

The absence of experimental X-ray diffraction data for 4,6-Methano-1H-benzimidazole highlights a gap in the scientific literature and underscores the need for further research to fully characterize the structural properties of this unique benzimidazole derivative. Such studies would provide foundational knowledge for its potential applications in various fields of chemistry and materials science.

Computational and Theoretical Investigations of 4,6 Methano 1h Benzimidazole 9ci

Quantum Chemical Calculations (DFT, Ab Initio)

No published data were found regarding quantum chemical calculations specifically for 4,6-Methano-1H-benzimidazole. While DFT and ab initio methods are powerful tools for understanding molecular properties, they have not been applied to this molecule in the available literature.

Geometry Optimization and Conformational Analysis

There are no specific studies on the geometry optimization or conformational analysis of 4,6-Methano-1H-benzimidazole. Such studies would typically involve computational methods to determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

An analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for 4,6-Methano-1H-benzimidazole. This type of analysis is crucial for understanding the molecule's reactivity and electronic properties. wikipedia.orgnih.govossila.com

Vibrational Frequency Calculations and Spectroscopic Correlation

No computational studies on the vibrational frequencies of 4,6-Methano-1H-benzimidazole are available. These calculations are used to predict the infrared and Raman spectra of a molecule, aiding in its experimental identification. researchgate.netwikipedia.org

NMR Chemical Shift and Coupling Constant Predictions

There is no literature available on the theoretical prediction of NMR chemical shifts and coupling constants for 4,6-Methano-1H-benzimidazole. Computational NMR spectroscopy is a valuable tool for structural elucidation. uu.nlresearchgate.net

First-Order Hyperpolarizability and Nonlinear Optical Properties

The first-order hyperpolarizability and other nonlinear optical (NLO) properties of 4,6-Methano-1H-benzimidazole have not been investigated in the published literature. These properties are important for applications in optoelectronics. mdpi.comnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Stability

No molecular dynamics (MD) simulation studies for 4,6-Methano-1H-benzimidazole could be located. MD simulations provide insight into the dynamic behavior, stability, and conformational changes of molecules over time. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. nih.gov For the synthesis of benzimidazole (B57391) derivatives, computational models can map the energy profiles of various reaction pathways, identify transition states, and calculate activation energies. nih.gov

Commonly studied reactions include the condensation of o-phenylenediamines with aldehydes or carboxylic acids. researchgate.netnih.gov Theoretical studies can investigate the role of catalysts, solvents, and substituent effects on the reaction rate and yield. researchgate.netnih.gov For instance, in the synthesis of 1H-benzimidazole-2-yl hydrazones, DFT calculations at the M06-2X/6-311++G** level of theory have been used to determine the activation energies (ΔG‡) and Gibbs free energies for various transition states, helping to predict the most likely reaction pathway. nih.gov These computational approaches could theoretically be applied to understand the synthesis and reactivity of 4,6-Methano-1H-benzimidazole.

Intermolecular Interactions and Crystal Packing Analysis

The solid-state structure and properties of molecular crystals are governed by a complex network of intermolecular interactions. The analysis of these interactions is fundamental to crystal engineering. rsc.org

Hydrogen bonds are among the most critical directional interactions in determining the supramolecular architecture of benzimidazole crystals. The benzimidazole moiety contains both a hydrogen bond donor (the N-H group) and acceptor sites (the lone pair on the sp2-hybridized nitrogen atom). nih.govresearchgate.net This allows for the formation of robust N-H···N hydrogen-bonded chains or dimers, which are common motifs in the crystal packing of benzimidazoles. nih.govnih.gov In the crystal structure of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, for example, molecules are linked into N-H···N hydrogen-bonded chains that run parallel to the c-axis. nih.govnih.gov The presence of other functional groups can lead to additional hydrogen bonds, such as O-H···N or C-H···O, creating complex three-dimensional networks. researchgate.net

Table 1: Examples of Hydrogen Bond Geometries in Benzimidazole Derivatives (Note: This data is for related compounds, not 4,6-Methano-1H-benzimidazole)

| Donor (D) | H | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Reference |

|---|---|---|---|---|---|---|---|

| N-H | ··· | N | - | - | - | - | (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione nih.gov |

| N-H | ··· | N | - | - | - | - | 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole nih.gov |

No specific bond parameters were available in the source abstracts.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed breakdown of different types of intermolecular contacts. rsc.orgnih.gov

The Hirshfeld surface is typically mapped with properties like dnorm, which highlights regions of close contact (appearing as red spots) that are shorter than the van der Waals radii, indicating hydrogen bonds or other strong interactions. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For many benzimidazole derivatives, H···H contacts are the most abundant, often comprising over 40% of the total surface area, followed by C···H/H···C and N···H/H···N contacts. nih.gov This analysis provides a holistic picture of the forces governing the crystal packing.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Benzimidazole Derivative (Note: Data for 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, not 4,6-Methano-1H-benzimidazole)

| Contact Type | Contribution (%) |

| H···H | 48.8 |

| H···C/C···H | 20.9 |

| H···N/N···H | 19.3 |

| Data from reference nih.gov |

Mechanistic Studies of Reactions Involving 4,6 Methano 1h Benzimidazole 9ci

Investigation of Reaction Pathways in Synthesis

The synthesis of the broader benzimidazole (B57391) class, to which 4,6-methano-1H-benzimidazole belongs, is often achieved through the condensation of o-phenylenediamines with various carbonyl compounds. enpress-publisher.com These reactions can proceed through several proposed mechanistic pathways, largely dependent on the reactants and conditions employed.

A common route involves the initial formation of a Schiff base (imine) intermediate from the reaction of an o-phenylenediamine (B120857) with an aldehyde. mdpi.com This is typically followed by a cyclization step. For instance, in the synthesis of 2-substituted benzimidazoles, the reaction between an o-phenylenediamine and an aldehyde generates an imine, which then undergoes cyclization. mdpi.com This cyclized intermediate subsequently undergoes dehydrogenation to yield the final benzimidazole product. mdpi.com The dehydrogenation step is often the rate-determining step and can be facilitated by various oxidizing agents or catalysts. mdpi.com

Another significant pathway involves the reaction of o-phenylenediamines with carboxylic acids or their derivatives. enpress-publisher.comnih.gov The catalytic action of acids, such as hydrochloric acid, is proposed to proceed via protonation of the carbonyl oxygen, which activates the carboxyl group for nucleophilic attack by the amino group of the o-phenylenediamine. nih.gov This leads to the formation of an addition product that subsequently cyclizes and dehydrates to form the benzimidazole ring. nih.gov

More contemporary and sustainable methods have also been explored. For example, a green synthesis route utilizing carbon dioxide (CO2) as a C1 source in the presence of a copper-based catalyst and a hydrogen source like dimethylamine (B145610) borane (B79455) (DMAB) has been reported for the synthesis of benzimidazoles from o-phenylenediamines. researchgate.net The proposed mechanism suggests the activation of CO2 by the catalyst, followed by reaction with the diamine to form a carbamic acid intermediate, which then cyclizes and dehydrates. researchgate.net

Microwave-assisted synthesis has also been shown to be an efficient method, often leading to higher yields and significantly reduced reaction times compared to conventional heating. nih.govorganic-chemistry.org This is attributed to the efficient and uniform heating provided by microwaves, which can accelerate the cyclization and dehydration steps.

Table 1: Comparison of Synthetic Methods for Benzimidazoles and Proposed Intermediates

| Reactants | Conditions/Catalyst | Proposed Key Intermediate | Reference(s) |

| o-Phenylenediamine, Aldehyde | Supported Gold Nanoparticles | Imine, 2-substituted-2,3-dihydro-1H-benzimidazole | mdpi.com |

| o-Phenylenediamine, Carboxylic Acid | Acid catalyst (e.g., HCl) | Protonated carboxylic acid, Amide addition product | nih.gov |

| o-Phenylenediamine, CO2, DMAB | Cu@U-g-C3N4 | Carbamic acid | researchgate.net |

| o-Phenylenediamine, Aldehyde | Microwave irradiation | Imine | nih.govorganic-chemistry.org |

Catalytic Reaction Mechanisms and Active Site Probing

The synthesis of benzimidazoles is frequently facilitated by catalysts, and understanding their mechanistic role is key to optimizing reaction conditions and developing more efficient systems.

In heterogeneous catalysis, supported gold nanoparticles have demonstrated excellent activity in the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes. mdpi.com The proposed mechanism involves the activation of the reactants on the surface of the gold nanoparticles. mdpi.com It is suggested that low-coordinated, electrophilic gold atoms at the corners and edges of the nanoparticles act as active sites. mdpi.com The reaction likely proceeds through the formation of an imine intermediate, which then coordinates to the gold surface and undergoes cyclization. mdpi.com This is followed by a dehydrogenation step to yield the benzimidazole product and regenerate the catalyst. mdpi.com

Nano-sized metal oxides, such as zinc oxide (ZnO) and titanium dioxide (TiO2), have also been employed as catalysts. nih.gov For ZnO nanoparticles, a proposed mechanism involves the activation of the aldehyde by the nano-ZnO. nih.gov The o-phenylenediamine then performs a nucleophilic attack on the activated aldehyde, leading to an intermediate which then undergoes intramolecular cyclization facilitated by the coordination of a nitrogen atom to the ZnO surface. nih.gov Subsequent deprotonation yields the final benzimidazole product. nih.gov

Homogeneous catalysis, particularly using copper(I) complexes for intramolecular Ullmann N-arylation to form benzimidazoles, has also been a subject of mechanistic investigation. rsc.org Studies have focused on identifying the copper(I) species that act as intermediates in the catalytic cycle. rsc.org Kinetic profiling has revealed that while the catalyst may not undergo significant deactivation, it can be subject to inhibition by the reaction product. rsc.org

Organocatalysts, such as L-proline, have been utilized for the synthesis of benzimidazoles in aqueous media, offering a greener alternative. ijrar.org The catalytic action of L-proline is thought to involve its bifunctional nature, acting as both a weak acid and a weak base to facilitate the condensation and cyclization steps.

Table 2: Catalysts in Benzimidazole Synthesis and Their Proposed Mechanistic Roles

| Catalyst | Catalyst Type | Proposed Mechanistic Role | Reference(s) |

| Supported Gold Nanoparticles | Heterogeneous | Activation of reactants on nanoparticle surface, facilitation of cyclization and dehydrogenation. | mdpi.com |

| Nano ZnO | Heterogeneous | Activation of aldehyde, facilitation of intramolecular cyclization via coordination. | nih.gov |

| Copper(I) Complexes | Homogeneous | Facilitation of intramolecular N-arylation. | rsc.org |

| L-Proline | Organocatalyst | Bifunctional acid-base catalysis to promote condensation and cyclization. | ijrar.org |

| Sulfonic acid-functionalized catalysts | Solid Acid | Brønsted acid catalysis to promote condensation and cyclization. | rasayanjournal.co.in |

Role of Substituents and Conformational Effects on Reactivity

The electronic nature and position of substituents on the benzimidazole core and the reacting precursors can significantly influence the reactivity and the course of the reaction.

In the synthesis of 2-substituted benzimidazoles from aldehydes, the electronic properties of the substituents on the aldehyde's phenyl ring have a notable effect on the reaction rate and yield. chem-soc.si Generally, benzaldehydes with electron-donating groups tend to react readily and produce the corresponding benzimidazoles in good to excellent yields. chem-soc.si Conversely, electron-withdrawing groups can sometimes lead to longer reaction times or lower yields, depending on the specific reaction conditions.

The position of substituents on the o-phenylenediamine ring can also direct the cyclization and influence the properties of the resulting benzimidazole. For instance, in the synthesis of 5-methyl benzimidazole, the methyl group at the 5-position influences the electronic distribution and steric environment of the final product. nih.gov

Conformational effects, particularly in a rigid system like 4,6-methano-1H-benzimidazole, are expected to play a crucial role in its reactivity. The fixed, bridged structure restricts bond rotation and imposes specific geometric constraints. This can affect the accessibility of the reaction centers and the stability of transition states. While specific studies on the conformational effects of the methano bridge on the reactivity of 4,6-methano-1H-benzimidazole are not extensively detailed in the provided search results, the principles of substituent effects on simpler benzimidazole systems provide a foundation for understanding these influences. nih.gov For example, the planarity of the benzimidazole system is important for its biological activity, and any distortion caused by bulky substituents or conformational constraints could impact its interactions with biological targets. researchgate.net

The reactivity of activated benzimidazoles, such as those with dimethoxy substituents, has been shown to be highly dependent on the position of these activating groups. researchgate.net These groups can direct electrophilic substitution to specific positions on the benzimidazole ring. researchgate.net While not directly about the methano-bridge, this highlights the principle that the substitution pattern dictates the reactivity of the benzimidazole core.

Advanced Applications and Functional Materials Derived from 4,6 Methano 1h Benzimidazole 9ci

Catalysis and Organometallic Chemistry

The benzimidazole (B57391) moiety is a versatile building block in the design of ligands for various catalytic applications. Its derivatives are known to play a crucial role in modern catalytic systems, including as ligands for metal-based catalysis and in the formation of N-heterocyclic carbenes (NHCs). doi.org

Ligand Design for Homogeneous and Heterogeneous Catalysis

Although direct studies on 4,6-Methano-1H-benzimidazole as a ligand are scarce, its structural features are highly relevant to ligand design. The rigid framework could offer enhanced stability to the resulting metal complexes. Benzimidazole derivatives are widely used in the synthesis of Schiff base metal complexes and as ligands for transition metals, which are then employed in various catalytic transformations. researchgate.net The fixed geometry of 4,6-Methano-1H-benzimidazole could lead to the formation of well-defined catalytic pockets, potentially enhancing selectivity in reactions.

Heterogeneous catalysis often benefits from robust ligands that can be anchored to solid supports. Porous organic polymers incorporating benzimidazole units have been synthesized and show promise in gas storage and separation, indicating the chemical and thermal stability of the benzimidazole core, which would be further enhanced by the methano bridge. acs.org

Table 1: Examples of Benzimidazole-Based Ligands and Their Catalytic Applications

| Ligand Type | Metal | Catalytic Application | Reference |

| Benzimidazole Schiff Base | Cobalt(III), Copper(II) | Anticancer Agents | acs.org |

| 2-(4-nitrophenyl)-1H-benzimidazole | Transition Metals | Organic transformations, polymerization | researchgate.net |

| N-heterocyclic carbene (NHC) | Various | Cross-coupling reactions | doi.org |

| Benzimidazole-functionalized polymers | Nickel | Condensation reactions | doi.org |

This table presents data for general benzimidazole derivatives as a proxy, due to the lack of specific data for 4,6-Methano-1H-benzimidazole.

Investigation of Catalytic Efficiency and Selectivity in Organic Transformations

The efficiency and selectivity of a catalyst are paramount. The rigid nature of 4,6-Methano-1H-benzimidazole as a ligand could pre-organize the coordination sphere around a metal center, leading to higher catalytic activity and selectivity compared to more flexible benzimidazole ligands. For instance, in copper-catalyzed intramolecular N-arylation for the synthesis of benzimidazoles, the nature of the ligand plays a critical role in the reaction mechanism and efficiency. nih.gov

Studies on related tetrahydrobenzimidazole derivatives have shown their utility in oxidative rearrangement reactions, highlighting the catalytic potential of this class of compounds. nih.gov The development of heterogeneous catalysts, such as metal nanoparticles supported on materials functionalized with benzimidazole derivatives, has been a key area of research, with applications in condensation and cyclization reactions. doi.orgresearchgate.net

Materials Science Applications

The unique photophysical and electronic properties of the benzimidazole ring system make it a valuable component in various materials for electronics and sensing.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Benzimidazole derivatives are recognized for their potential in optoelectronic applications. They can serve as multifunctional units, exhibiting electron-accepting and π-bridging properties. researchgate.net These characteristics are crucial for designing materials for OLEDs and photovoltaics. The rigid structure of 4,6-Methano-1H-benzimidazole could enhance the amorphous stability and photoluminescence quantum efficiency of thin films, which are desirable properties for OLED materials.

For example, a bipolar material incorporating N-phenylbenzimidazole units linked to a carbazole (B46965) core has been successfully used in highly efficient deep-blue and white OLEDs. sigmaaldrich.com Theoretical studies on benzimidazole-containing oligomers also suggest their suitability for photovoltaic applications due to favorable electronic properties like low band gaps. rsc.org

Liquid Crystals and Polymeric Materials

The incorporation of rigid heterocyclic units like benzimidazole into molecular structures can induce liquid crystalline behavior. A series of benzimidazole-based compounds have been synthesized and shown to exhibit nematic mesophases with high birefringence, a key property for display applications. tandfonline.com The rigid and anisotropic shape of 4,6-Methano-1H-benzimidazole could make it a promising core for novel liquid crystalline materials.

In the realm of polymers, benzimidazole units are incorporated to enhance thermal and mechanical properties. researchgate.net Polymers containing benzimidazole moieties often exhibit high glass transition temperatures and good thermal stability. nih.govacs.org For instance, poly(benzimidazole imide)s are a class of high-performance polymers that benefit from the rigidity and potential for hydrogen bonding of the benzimidazole unit. rsc.org

Table 2: Properties of Benzimidazole-Containing Polymers

| Polymer Type | Key Feature | Glass Transition Temp. (Tg) | Application | Reference |

| Poly(benzimidazol-2-one) Homopolymer | High thermal stability | 348 °C | High-performance films | nih.govacs.org |

| Co-polyimide foam with BIA | Increased rigidity | ~50 °C increase with 30 mol% BIA | Aerospace, aviation | researchgate.net |

| N-phenyl-poly(benzimidazole imide) | High thermal resistance | up to 425 °C | Engineering plastics | rsc.org |

This table is based on data for general benzimidazole-containing polymers, as specific data for polymers of 4,6-Methano-1H-benzimidazole is unavailable.

Sensor Development and Chemodosimeters (e.g., pH sensors)

The benzimidazole scaffold is frequently used in the design of fluorescent chemosensors for the detection of ions and small molecules. researchgate.net The nitrogen atoms in the imidazole (B134444) ring can act as binding sites for analytes, leading to changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement. This makes them suitable for developing "on-off" or ratiometric sensors.

Benzimidazole derivatives have been successfully employed as fluorescent sensors for various species, including metal ions like Cu²⁺ and Zn²⁺, and anions like cyanide. tandfonline.comrsc.org The chromogenic pH sensitivity of the benzimidazole core also makes it an excellent candidate for the development of pH sensors. researchgate.net The rigid structure of 4,6-Methano-1H-benzimidazole could enhance the selectivity and sensitivity of such sensors by pre-organizing the binding pocket.

Table 3: Examples of Benzimidazole-Based Sensors

| Sensor Type | Analyte | Detection Principle | Limit of Detection | Reference |

| Fluorescent Chemosensor | Cu²⁺ | Fluorescence quenching | 3.05 x 10⁻⁶ M | researchgate.net |

| Turn-on Fluorescent Sensor | Zn²⁺ | Chelation-enhanced fluorescence | 39.91 nM | doi.org |

| Fluorescent Sensor | CN⁻ | Fluorescence enhancement | Not specified | tandfonline.com |

| Colorimetric Sensor | Water, Formaldehyde | Color change | Not specified | researchgate.net |

This table illustrates the capabilities of general benzimidazole-based sensors, as specific sensor applications of 4,6-Methano-1H-benzimidazole have not been reported.

Corrosion Inhibition Mechanisms (Electronic Structure Correlation)

While no studies directly investigate the corrosion inhibition properties of 4,6-Methano-1H-benzimidazole, the well-established mechanisms of other benzimidazole derivatives provide a framework for hypothetical analysis. The corrosion-inhibiting action of benzimidazoles is primarily attributed to their adsorption on the metal surface. imist.ma This adsorption can occur through two main mechanisms: physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal. imist.ma

| Quantum Chemical Parameter | Significance in Corrosion Inhibition |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the tendency of a molecule to donate electrons. Higher EHOMO values suggest a greater ability to donate electrons to the vacant d-orbitals of the metal, leading to stronger chemisorption and higher inhibition efficiency. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the ability of a molecule to accept electrons. Lower ELUMO values imply a greater capacity to accept electrons from the metal surface. |

| ΔE (Energy Gap = ELUMO - EHOMO) | A smaller energy gap suggests higher reactivity and can lead to stronger adsorption on the metal surface. |

| Dipole Moment (μ) | A higher dipole moment may increase the electrostatic interactions between the inhibitor and the metal surface, favoring physisorption. |

The rigid, strained structure of the methano bridge in 4,6-Methano-1H-benzimidazole would likely alter these electronic parameters compared to simple benzimidazoles. This could potentially enhance its interaction with metal surfaces, making it a more effective corrosion inhibitor. However, without experimental or computational data for this specific compound, this remains a matter of speculation.

Advanced Chemical Probes and Tools

Studies on Supramolecular Assembly

The unique three-dimensional shape of 4,6-Methano-1H-benzimidazole could be a significant asset in the design of novel supramolecular assemblies. The fixed spatial orientation of the imidazole and benzene (B151609) rings could direct the formation of highly ordered, non-planar structures. The hydrogen bonding capabilities of the N-H group and the lone pair on the other nitrogen atom, combined with potential π-π stacking interactions involving the aromatic ring, are the primary non-covalent forces that would drive self-assembly.

While no such studies exist for this specific molecule, the principles of supramolecular chemistry suggest that the rigid framework could lead to the formation of unique host-guest complexes or extended networks with tailored cavities and channels. The pre-organized structure of 4,6-Methano-1H-benzimidazole could reduce the entropic penalty of self-assembly, potentially leading to more stable and well-defined supramolecular architectures compared to more flexible benzimidazole derivatives.

Molecular Recognition in Non-Biological Systems

Molecular recognition in non-biological systems relies on the precise complementarity of shape, size, and chemical functionality between a host and a guest molecule. The rigid and well-defined structure of 4,6-Methano-1H-benzimidazole makes it an intriguing candidate for a molecular recognition unit. Its fixed geometry could enable highly selective binding to specific guest molecules through a combination of hydrogen bonding, π-stacking, and shape-selective van der Waals interactions.

The design of synthetic receptors for the selective recognition of ions or small neutral molecules is a major area of research in supramolecular chemistry. The imidazole portion of the molecule could act as a binding site for metal cations or as a hydrogen bond donor/acceptor, while the hydrophobic cavity created by the methano-bridged ring system could encapsulate small organic guests. The lack of research in this area means that the potential of 4,6-Methano-1H-benzimidazole as a selective receptor remains unexplored.

Future Research Directions and Unexplored Avenues for 4,6 Methano 1h Benzimidazole 9ci

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of benzimidazole (B57391) derivatives is a well-established field, but modern chemistry demands greener and more efficient methodologies. rsc.org Future research on 4,6-Methano-1H-benzimidazole should prioritize the development of sustainable synthetic strategies that offer improvements over classical condensation reactions, which often require harsh conditions.

Drawing inspiration from advances in the synthesis of other heterocyclic compounds, several avenues appear promising:

Catalytic Acceptorless Dehydrogenative Coupling (ADC): This modern approach uses simple alcohols and a catalyst, often nickel-based, to construct the benzimidazole ring, with hydrogen gas and water as the only byproducts. rsc.org Applying ADC to the synthesis of 4,6-Methano-1H-benzimidazole could significantly enhance the environmental profile by avoiding pre-functionalized starting materials and stoichiometric reagents.

Solid-State Synthesis: The solid-state condensation and direct sublimation (SSC-DS) method has been effectively used for other benzimidazole derivatives, offering high purity and avoiding bulk solvents. nih.gov Investigating the feasibility of a solid-state synthesis for 4,6-Methano-1H-benzimidazole could lead to a more environmentally friendly and scalable production process.

Advanced Catalytic Systems: The use of recyclable nanocatalysts, such as Zinc Oxide Nanoparticles (ZnO-NPs), has been shown to improve yields and shorten reaction times in the synthesis of other benzimidazoles under milder conditions. nih.gov Exploring similar nanocatalysts or specialized iridium and titanium catalysts, which have proven effective in constructing other bridged heterocyclic systems, could provide efficient and selective routes to this specific bridged structure. nih.govnih.gov

| Sustainable Method | Potential Advantages for 4,6-Methano-1H-benzimidazole | Key Challenge |

|---|---|---|

| Catalytic Acceptorless Dehydrogenative Coupling (ADC) | High atom economy, use of simple starting materials, green byproducts (H₂, H₂O). | Catalyst compatibility with the strained bicyclic diamine precursor. |

| Solid-State Condensation | Reduced or eliminated solvent use, potentially higher purity of the final product. | Achieving efficient mixing and reaction kinetics in the solid phase. |

| Nanocatalysis (e.g., ZnO-NPs) | High efficiency, mild reaction conditions, catalyst recyclability. nih.gov | Ensuring catalyst stability and preventing leaching. |

Exploration of Unconventional Spectroscopic Probes

The benzimidazole core is a known fluorophore, and its derivatives are utilized in sensing and imaging applications. The rigid structure of 4,6-Methano-1H-benzimidazole, conferred by the methano bridge, is particularly interesting from a photophysical perspective. Structural rigidity can minimize non-radiative decay pathways, potentially leading to enhanced fluorescence quantum yields and longer fluorescence lifetimes compared to more flexible benzimidazole analogues.

Future research should focus on harnessing these intrinsic properties:

Intrinsic Fluorophore Development: A thorough characterization of the photophysical properties of the parent 4,6-Methano-1H-benzimidazole and its simple derivatives is a critical first step. This includes determining its absorption and emission spectra, quantum yield, and sensitivity to solvent polarity.

Targeted Probe Design: The core structure could be functionalized with specific recognition moieties to create highly selective fluorescent probes. For example, adding chelating groups could create sensors for specific metal ions. Attaching groups that interact with biomolecules could lead to probes for proteins or nucleic acids. The inherent rigidity of the scaffold could lead to probes with a more stable and predictable signaling response upon binding.

Advanced Spectroscopic Techniques: Beyond standard fluorescence, the unique structure warrants investigation with unconventional techniques. Time-resolved fluorescence spectroscopy could reveal insights into its excited-state dynamics, while circular dichroism could be employed if chiral derivatives are synthesized, opening possibilities in stereoselective sensing. The study of some benzimidazole derivatives has revealed novel fragmentation patterns in mass spectrometry, suggesting that detailed spectroscopic analysis of this unique bridged compound may also yield new fundamental insights.

High-Throughput Computational Screening for New Applications

Computational chemistry, including Density Functional Theory (DFT) studies and molecular docking, is a powerful tool for predicting the properties and biological activities of molecules before their synthesis. nih.govresearchgate.net This approach is particularly valuable for exploring the chemical space of a novel scaffold like 4,6-Methano-1H-benzimidazole in a time- and cost-effective manner.

A strategic research program would involve:

Creation of a Virtual Derivative Library: A large, diverse library of virtual compounds based on the 4,6-Methano-1H-benzimidazole core can be generated by computationally adding a wide array of functional groups at various positions on the aromatic ring and the imidazole (B134444) nitrogen.

Screening for Bioactivity: This virtual library can be screened against thousands of biological targets, such as the active sites of enzymes implicated in diseases like cancer, fungal infections, or bacterial infections. researchgate.net Molecular docking studies can predict binding affinities and modes, identifying derivatives with high potential as therapeutic agents. researchgate.netrsc.org

Predicting Material Properties: Computational methods can also predict physical and electronic properties relevant to materials science. Screening the virtual library for properties like HOMO-LUMO gaps, charge transport characteristics, and crystal packing can identify promising candidates for development as organic semiconductors or other functional materials. nih.govelsevierpure.com

| Screening Target Area | Computational Method | Potential Application |

|---|---|---|

| Enzyme Inhibition | Molecular Docking | Therapeutics (e.g., anticancer, antifungal). researchgate.net |

| Receptor Binding | Molecular Docking, Molecular Dynamics | Pharmacological probes, novel drugs. |

| Electronic Properties | Density Functional Theory (DFT) | Organic electronics (e.g., OFETs, OLEDs). elsevierpure.com |

| Material Porosity/Assembly | Crystal Structure Prediction | Metal-Organic Frameworks (MOFs), gas storage. rsc.org |

Integration into Hybrid Functional Materials

The defined and rigid three-dimensional structure of 4,6-Methano-1H-benzimidazole makes it an exceptional candidate as a building block, or "tecton," for constructing advanced functional materials. Its rigid skeleton can impart stability and enforce specific spatial arrangements in larger assemblies.

Future research in this domain should explore its use in:

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): By functionalizing the benzimidazole ring with carboxylic acids or other linking groups, it can be used as a rigid organic strut to build highly porous and crystalline frameworks. rsc.org These materials could have applications in gas storage (e.g., for CO₂ or hydrogen), separation, and heterogeneous catalysis. The unique angle and rigidity of the methano bridge could lead to novel network topologies and pore environments.

Organic Semiconductors: Certain benzimidazole derivatives exhibit n-type semiconducting behavior, making them suitable for use in Organic Field-Effect Transistors (OFETs). nih.govelsevierpure.com The well-defined structure of 4,6-Methano-1H-benzimidazole could promote favorable intermolecular interactions and crystallinity in thin films, potentially leading to materials with high charge carrier mobility.

Conformationally Restricted Polymers: Incorporating the 4,6-Methano-1H-benzimidazole unit into a polymer backbone would introduce significant conformational constraint. This could lead to polymers with unique thermal properties, high glass transition temperatures, and specific macromolecular architectures, suitable for high-performance engineering plastics or materials for optical applications.

Q & A

Q. What are the recommended synthetic routes for 4,6-Methano-1H-benzimidazole(9CI)?

The synthesis of benzimidazole derivatives typically involves condensation reactions between o-phenylenediamine and aldehydes or ketones under acidic conditions . For 4,6-Methano-1H-benzimidazole(9CI), specific protocols may require modifications due to its methano-bridged structure. Key steps include:

- Reagent selection : Formaldehyde or formic acid for cyclization.

- Optimization : Adjusting temperature (e.g., 45–60°C) and reaction time (1–24 hours) to improve yield .

- Purification : Chromatography or crystallization to isolate the product.

Note: Physical and chemical properties (e.g., melting point, solubility) for this compound are not fully documented in available literature, necessitating experimental characterization .

Q. What safety protocols are critical when handling 4,6-Methano-1H-benzimidazole(9CI)?

Based on its GHS classification:

Q. How can researchers characterize the purity and structure of this compound?

- Spectroscopy : Use -NMR and -NMR to confirm the methano bridge and benzimidazole core .

- Chromatography : HPLC or GC-MS to assess purity, especially if byproducts form during synthesis .

- Elemental analysis : Verify molecular formula (CHN) and compare with theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

While 4,6-Methano-1H-benzimidazole(9CI) is classified as non-carcinogenic by IARC and OSHA , its acute toxicity (oral LD > 300 mg/kg in rodents) and irritant properties require cautious interpretation. To address discrepancies:

- Dose-response studies : Conduct in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines .

- Comparative analysis : Benchmark against structurally similar benzimidazoles with well-documented toxicological profiles .

- Mechanistic studies : Investigate metabolic pathways (e.g., cytochrome P450 interactions) to identify toxicity drivers .

Q. What methodologies are suitable for studying its interaction with biological targets (e.g., DNA or enzymes)?

- Fluorescent probes : Use analogs of 4,6-Methano-1H-benzimidazole(9CI) tagged with fluorophores to track binding kinetics with G-quadruplex DNA, as demonstrated in studies of related compounds .

- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity to enzymes like topoisomerases .

- Molecular docking : Predict interaction sites using software like AutoDock, validated by mutagenesis assays .

Q. How can researchers address the lack of ecological toxicity data for this compound?

- OECD guidelines : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .

- Bioaccumulation potential : Calculate log (octanol-water partition coefficient) via shake-flask methods .

- Degradation studies : Use UV/HO systems to assess photolytic degradation rates .

Key Research Gaps and Recommendations

- Synthetic optimization : Develop scalable protocols for high-yield production.

- Toxicological profiling : Conduct in vivo studies to validate acute and chronic toxicity.

- Environmental impact : Prioritize degradation and bioaccumulation studies to meet regulatory standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.